Methyl (2-methoxy-4-nitrophenoxy)acetate
Overview
Description
“Methyl (2-methoxy-4-nitrophenoxy)acetate” is a chemical compound with the molecular formula C10H11NO6 . It has a molecular weight of 241.2 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl (2-methoxy-4-nitrophenoxy)acetate” is 1S/C10H11NO6/c1-15-9-5-7 (11 (13)14)3-4-8 (9)17-6-10 (12)16-2/h3-5H,6H2,1-2H3 .Scientific Research Applications
Chemical Synthesis
“Methyl (2-methoxy-4-nitrophenoxy)acetate” is used in chemical synthesis . It’s a derivative of 4-nitroaniline, which is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .
Optical Applications
This compound has been used in the growth and characterization of organic 2-methoxy-4-nitroaniline single crystals for optical applications . The grown crystal has green color emission, which could be useful in optical devices .
Nonlinear Optics
Organic materials like “Methyl (2-methoxy-4-nitrophenoxy)acetate” are important in nonlinear optics due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses . They can be used in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .
Analytical Studies
“Methyl (2-methoxy-4-nitrophenoxy)acetate” is used in analytical studies. Due to the absorption spectrum associated with 4-nitroaniline, it is used to determine catechol derivatives in syntheses .
Thermodynamic Analysis
The thermal stability of the grown crystal of this compound was analyzed by thermogravimetric and differential thermal analyses . This could be useful in understanding the thermal properties of the material for various applications.
Mechanical Properties Analysis
The mechanical properties of the grown crystal of “Methyl (2-methoxy-4-nitrophenoxy)acetate” were calculated by the Vickers microhardness analysis . This could provide insights into the hardness and durability of the material for practical applications.
Safety and Hazards
The safety data sheet for a similar compound, Methyl acetate, indicates that it is considered hazardous. It is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl (2-methoxy-4-nitrophenoxy)acetate . .
properties
IUPAC Name |
methyl 2-(2-methoxy-4-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFKTRWDRDOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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